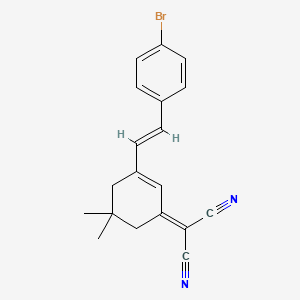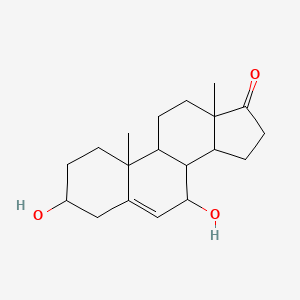![molecular formula C12H16BN3O2 B15198225 [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester is a boronic ester derivative of the heterocyclic compound [1,2,4]triazolo[1,5-a]pyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid pinacol ester moiety is particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester typically involves the formation of the triazolo[1,5-a]pyridine core followed by the introduction of the boronic acid pinacol ester group. One common synthetic route includes the following steps:
Formation of the Triazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an enaminonitrile and a hydrazide, under microwave irradiation.
Introduction of the Boronic Acid Pinacol Ester Group: The triazolo[1,5-a]pyridine core can be functionalized with a boronic acid pinacol ester group using a palladium-catalyzed borylation reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or a base, resulting in the formation of the corresponding hydrogenated product.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Mecanismo De Acción
The mechanism by which [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications would depend on the specific bioactive molecules synthesized using this compound.
Comparación Con Compuestos Similares
Similar compounds to [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester include other boronic acid pinacol esters, such as:
- 4-Pyridineboronic Acid Pinacol Ester
- 4-Nitrophenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
Compared to these compounds, this compound is unique due to its triazolo[1,5-a]pyridine core, which imparts specific electronic and steric properties that can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C12H16BN3O2 |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-16-10(9)14-8-15-16/h5-8H,1-4H3 |
Clave InChI |
FNSXWGLWYTWHMF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone](/img/structure/B15198171.png)

![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)





![Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide](/img/structure/B15198254.png)
